Hexan-3-sulfonylchlorid

Übersicht

Beschreibung

Hexane-3-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Wissenschaftliche Forschungsanwendungen

Hexane-3-sulfonyl chloride has a wide range of applications in scientific research and industry:

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

Industry: Applied in the production of elastomers, dyes, detergents, ion exchange resins, and herbicides.

Wirkmechanismus

Target of Action

The primary targets of Hexane-3-sulfonyl chloride are organic compounds in a reaction mixture. It interacts with these compounds to facilitate the formation of new chemical bonds, leading to the synthesis of a wide range of products .

Mode of Action

Hexane-3-sulfonyl chloride acts as an electrophile in chemical reactions, meaning it has a tendency to attract electrons. It interacts with nucleophilic (electron-rich) sites on other molecules, leading to the formation of new covalent bonds .

Biochemical Pathways

Hexane-3-sulfonyl chloride is involved in the chlorosulfonation process, a key step in the synthesis of sulfonyl chlorides . This process involves the reaction of Hexane-3-sulfonyl chloride with other reactants, leading to the formation of new sulfonyl chloride compounds .

Result of Action

The action of Hexane-3-sulfonyl chloride results in the formation of new sulfonyl chloride compounds. These compounds can be further used in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action of Hexane-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of light can alter the chemoselectivity of the reaction, leading to the formation of different products . Moreover, the choice of solvent can also impact the reaction, as some solvents can enhance the reactivity of Hexane-3-sulfonyl chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexane-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride . Another method utilizes N-chlorosuccinimide and dilute hydrochloric acid to achieve the oxidative chlorination of thiols . Additionally, continuous flow protocols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination have been developed .

Industrial Production Methods

Industrial production of hexane-3-sulfonyl chloride often involves the chlorosulfonation of alkanesulfonyl derivatives. This process uses readily accessible reagents and offers safe operations with high yields . The procedure typically involves the use of chlorosulfonic acid or thionyl chloride as chlorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions

Hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and zirconium tetrachloride.

Reduction: Various reducing agents such as lithium aluminum hydride.

Substitution: Alcohols and amines in the presence of a base.

Major Products Formed

Sulfonic acids: Formed through oxidation.

Sulfonate esters: Formed through substitution with alcohols.

Sulfonamides: Formed through substitution with amines.

Vergleich Mit ähnlichen Verbindungen

Hexane-3-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications .

Similar Compounds

Methanesulfonyl chloride: CH3SO2Cl

Benzenesulfonyl chloride: C6H5SO2Cl

Tosyl chloride: CH3C6H4SO2Cl

Hexane-3-sulfonyl chloride is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its shorter or aromatic counterparts .

Biologische Aktivität

Hexane-3-sulfonyl chloride (HSC) is a sulfonyl chloride compound that has garnered interest in various fields of chemistry, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with HSC, supported by relevant data tables, case studies, and research findings.

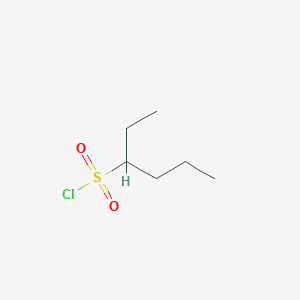

Hexane-3-sulfonyl chloride has the following chemical structure:

- Molecular Formula : C6H12ClO2S

- Molecular Weight : 198.68 g/mol

The presence of the sulfonyl chloride group makes HSC a highly reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity.

HSC acts primarily through the following mechanisms:

- Covalent Modification : The sulfonyl chloride group can react with amino acids in proteins (such as cysteine and lysine), leading to modifications that can affect enzyme activity and protein function.

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, HSC can inhibit their catalytic functions, which may be beneficial in therapeutic contexts.

Biological Activities

Research has identified several biological activities associated with hexane-3-sulfonyl chloride:

- Antibacterial Activity : HSC exhibits significant antibacterial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of pathogens.

- Anticancer Potential : Studies suggest that HSC may have anticancer properties by inducing apoptosis in cancer cells through its interaction with specific cellular targets.

- Enzyme Inhibition : HSC has been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Data Table: Biological Activities of Hexane-3-sulfonyl Chloride

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of HSC against common pathogens. The results showed that HSC had potent activity against E. coli and S. aureus, with MIC values indicating its potential as an antibacterial agent. This study highlights the importance of HSC in developing new antibiotics.

Case Study 2: Anticancer Activity

Research conducted on the effects of HSC on various cancer cell lines demonstrated its ability to induce apoptosis. The mechanism was linked to the inhibition of specific signaling pathways that are crucial for cell survival. This suggests that HSC could be further explored for its potential use in cancer therapy.

Eigenschaften

IUPAC Name |

hexane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVSZUJLYKYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.